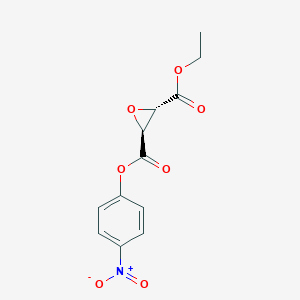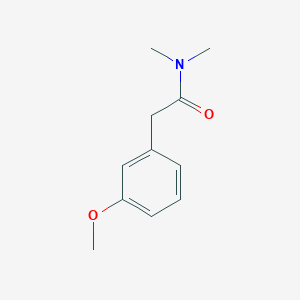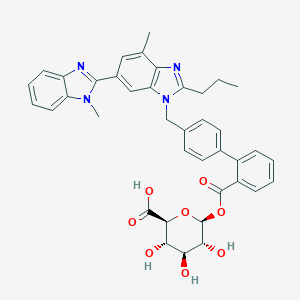
替米沙坦葡糖醛酸苷
描述
替米沙坦葡糖醛酸酯是替米沙坦的药理学上无活性代谢物,替米沙坦是一种血管紧张素 II 受体拮抗剂,主要用于治疗高血压。 替米沙坦在肝脏中的代谢很少,其主要代谢物替米沙坦葡糖醛酸酯是通过与葡糖醛酸结合形成的 .
科学研究应用
替米沙坦葡糖醛酸酯在科学研究中有几种应用:
药代动力学研究: 它用于研究替米沙坦在人和动物体内的代谢和排泄.
药物相互作用研究: 研究人员使用替米沙坦葡糖醛酸酯来研究可能涉及 UGT 酶的药物-药物相互作用.
作用机制
替米沙坦葡糖醛酸酯本身在药理学上是无活性的。它的形成和排泄对于替米沙坦的整体药代动力学至关重要。 母体化合物替米沙坦通过选择性阻断血管紧张素 II 1 型受体发挥作用,导致血管舒张和血压降低 .
类似化合物:
氯沙坦葡糖醛酸酯: 另一种血管紧张素 II 受体拮抗剂氯沙坦的葡糖醛酸酯代谢物。
缬沙坦葡糖醛酸酯: 缬沙坦的葡糖醛酸酯代谢物,缬沙坦也是另一种血管紧张素 II 受体阻滞剂.
独特性: 替米沙坦葡糖醛酸酯的独特之处在于它对血浆蛋白具有很高的结合亲和力,并且代谢很少,这有助于替米沙坦的较长半衰期 . 与其他一些血管紧张素 II 受体阻滞剂不同,替米沙坦还表现出对过氧化物酶体增殖物激活受体 γ 的部分激动剂活性,从而提供额外的代谢益处 .
生化分析
Biochemical Properties
Telmisartan glucuronide interacts with various enzymes and proteins in the body. It is a substrate of P-glycoprotein, a protein that pumps foreign substances out of cells . This interaction plays a crucial role in the absorption and distribution of Telmisartan glucuronide in the body .
Molecular Mechanism
The molecular mechanism of Telmisartan glucuronide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a substrate of P-glycoprotein, Telmisartan glucuronide can affect the function of this protein, influencing the transport of various substances across the cell membrane .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Telmisartan glucuronide can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, a study using positron emission tomography (PET) showed that the systemic bioavailability and hepatic distribution of radioactivity from Telmisartan increased non-linearly with dose .
Dosage Effects in Animal Models
The effects of Telmisartan glucuronide can vary with different dosages in animal models. In a study involving rats, the systemic bioavailability and hepatic distribution of Telmisartan increased non-linearly with dose
Metabolic Pathways
Telmisartan glucuronide is involved in various metabolic pathways. It interacts with enzymes such as P-glycoprotein and can affect metabolic flux or metabolite levels
Transport and Distribution
Telmisartan glucuronide is transported and distributed within cells and tissues. It interacts with transporters like P-glycoprotein, which can affect its localization or accumulation . The distribution of Telmisartan glucuronide is also influenced by its absorption in the gastrointestinal tract and its hepatic distribution .
准备方法
合成路线和反应条件: 替米沙坦葡糖醛酸酯是通过替米沙坦的葡糖醛酸化合成的。 该过程涉及尿苷二磷酸葡糖醛酸转移酶 (UGT) 酶,该酶催化尿苷二磷酸葡糖醛酸中的葡糖醛酸转移到替米沙坦 .
工业生产方法: 替米沙坦葡糖醛酸酯的工业生产通常涉及在受控生物反应器环境中使用重组 UGT 酶。 反应条件,包括 pH 值、温度和底物浓度,都经过优化,以最大限度地提高产率和纯度 .
化学反应分析
反应类型: 替米沙坦葡糖醛酸酯主要经历水解和结合反应。 它相对稳定,在生理条件下不会发生明显的氧化、还原或取代反应 .
常用试剂和条件:
水解: 酸性或酶促水解可以将替米沙坦葡糖醛酸酯分解回替米沙坦和葡糖醛酸。
主要产物: 葡糖醛酸化反应的主要产物是替米沙坦葡糖醛酸酯本身。 替米沙坦葡糖醛酸酯的水解会产生替米沙坦和葡糖醛酸 .
相似化合物的比较
Losartan Glucuronide: Another glucuronide metabolite of an angiotensin II receptor antagonist, losartan.
Valsartan Glucuronide: A glucuronide metabolite of valsartan, another angiotensin II receptor blocker.
Uniqueness: Telmisartan glucuronide is unique due to its high binding affinity for plasma proteins and its minimal metabolism, which contributes to the long half-life of telmisartan . Unlike some other angiotensin II receptor blockers, telmisartan also exhibits partial agonist activity towards peroxisome proliferator-activated receptor gamma, providing additional metabolic benefits .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoyl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H38N4O8/c1-4-9-30-41-31-21(2)18-24(36-40-27-12-7-8-13-28(27)42(36)3)19-29(31)43(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)38(49)51-39-34(46)32(44)33(45)35(50-39)37(47)48/h5-8,10-19,32-35,39,44-46H,4,9,20H2,1-3H3,(H,47,48)/t32-,33-,34+,35-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOBUBSULFIXAR-QQPFWGBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H38N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043598 | |
| Record name | Telmisartan glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250780-40-6 | |
| Record name | Telmisartan glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250780406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telmisartan glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TELMISARTAN GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/103F5D8G3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


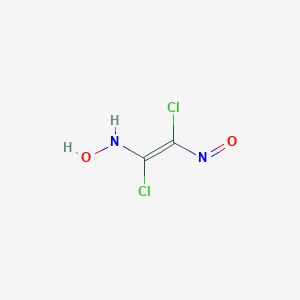
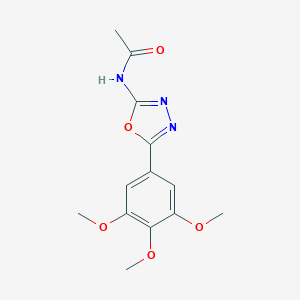
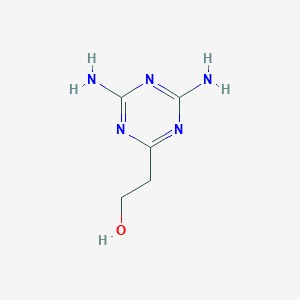
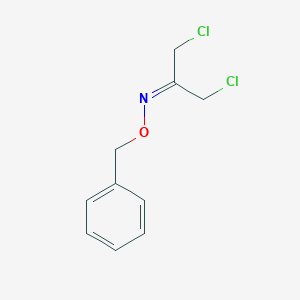
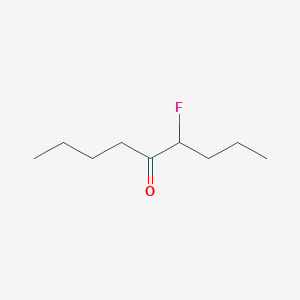
![(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B20645.png)
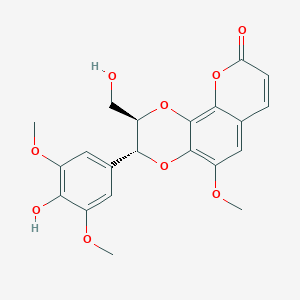
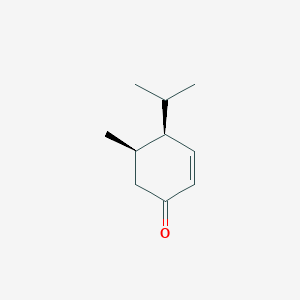
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)

![2-Pyridinecarboxylicacid,3-[(methoxycarbonyl)amino]-,methylester(9CI)](/img/structure/B20658.png)
